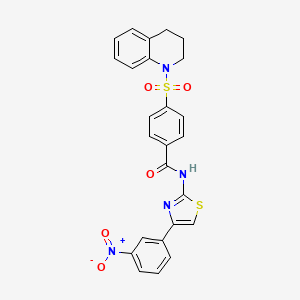

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a structurally complex sulfonamide-benzamide hybrid featuring a 3,4-dihydroquinoline moiety linked via a sulfonyl group to a benzamide scaffold. The compound is further substituted at the thiazole ring with a 3-nitrophenyl group, which enhances its electronic and steric properties.

- Sulfonylation: Coupling of 3,4-dihydroquinoline with a benzamide sulfonyl chloride intermediate .

- Thiazole Formation: Condensation of a 3-nitrobenzaldehyde derivative with thiourea or thioamide precursors to form the 4-(3-nitrophenyl)thiazol-2-amine core .

- Amide Bond Formation: Reaction of the sulfonyl chloride intermediate with the thiazole-2-amine group under basic conditions .

Key structural features include:

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5S2/c30-24(27-25-26-22(16-35-25)19-6-3-8-20(15-19)29(31)32)18-10-12-21(13-11-18)36(33,34)28-14-4-7-17-5-1-2-9-23(17)28/h1-3,5-6,8-13,15-16H,4,7,14H2,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFNHRXHSZBWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves multiple steps:

Formation of the thiazole ring: : This is typically achieved by reacting a suitable nitrile with a thioamide under acidic conditions.

Synthesis of the quinoline derivative: : This involves the reduction of a quinoline precursor to form 3,4-dihydroquinoline, followed by sulfonylation.

Coupling of the thiazole and quinoline derivatives: : This step involves the formation of an amide bond between the thiazole derivative and the benzamide.

Industrial Production Methods

The industrial production of this compound may involve the optimization of each step to ensure high yield and purity. This can include the use of advanced catalysts, control of reaction parameters like temperature and pH, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation reactions, especially at the quinoline and thiazole moieties.

Reduction: : The nitrophenyl group can be reduced to an amino group under suitable conditions.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and thiazole rings.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

Reduction: : Catalytic hydrogenation using palladium on carbon.

Substitution: : Nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed from These Reactions

Oxidation: : Formation of oxo-quinoline derivatives.

Reduction: : Conversion of the nitrophenyl group to an aminophenyl group.

Substitution: : Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, it may exhibit interesting activities such as enzyme inhibition or receptor modulation, making it a candidate for further biological testing.

Medicine

In medicinal chemistry, derivatives of benzamide have been explored for their potential in treating various conditions, including cancer, due to their potential to interfere with biological pathways.

Industry

Industrially, it could be used as an intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide functionalities can participate in hydrogen bonding and other interactions that modulate biological activity.

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-benzamide derivatives with diverse biological and physicochemical profiles. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Key Observations :

- Thiazole vs. Oxadiazole : Thiazole-containing compounds (e.g., target, ) exhibit stronger hydrogen-bonding capacity compared to oxadiazole derivatives (e.g., ), which may influence target selectivity.

- Nitro Position: The meta-nitro group in the target compound vs.

Spectral and Physicochemical Data

- IR Spectroscopy : The target compound’s sulfonyl group exhibits νS=O stretches at ~1150–1250 cm⁻¹, while the benzamide C=O appears at ~1660–1680 cm⁻¹, consistent with related sulfonamides .

- NMR : The 3-nitrophenyl-thiazole moiety shows characteristic aromatic proton signals at δ 7.5–8.5 ppm (1H-NMR) and carbons at δ 120–150 ppm (13C-NMR), as seen in .

- Solubility: The dihydroquinoline group increases logP (~4.2) compared to dimethylsulfamoyl analogues (~3.1), suggesting reduced aqueous solubility .

Biological Activity

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and features a complex structure that includes a quinoline ring system, a sulfonyl group, and a benzamide moiety. Its molecular formula is with a molecular weight of 554.65 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of 3,4-Dihydroquinoline: This is achieved through the reduction of quinoline using reducing agents like sodium borohydride.

- Sulfonylation: The resultant 3,4-dihydroquinoline undergoes sulfonylation with a sulfonyl chloride derivative in the presence of a base.

- Coupling with Benzamide: The sulfonylated intermediate is coupled with N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide using coupling reagents .

Antiviral Activity

Research suggests that compounds related to 3,4-dihydroquinoline derivatives exhibit significant antiviral properties. For example, similar compounds have shown inhibitory effects against MERS-CoV with IC₅₀ values in the nanomolar range. Although specific data for this compound is limited, its structural similarities imply potential antiviral activity against various viral targets .

Anticancer Properties

Benzamide derivatives have been extensively studied for their anticancer effects. Modifications in the benzamide structure can enhance activity against diverse cancer cell lines. For instance, compounds incorporating sulfonamide groups have demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells. A study highlighted that certain quinoline-sulfonamide derivatives exhibited strong inhibitory effects on tumor cell lines, including drug-resistant ones .

Case Study: Tubulin Polymerization Inhibition

A recent study focused on novel quinoline-sulfonamide derivatives found that one compound exhibited an IC₅₀ of 1.34 μM against HeLa cells and inhibited tubulin polymerization with an IC₅₀ of 6.74 μM. This suggests that modifications to the quinoline structure can lead to significant anticancer activity .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition: The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity.

- DNA Interaction: The quinoline ring may intercalate with DNA or interact with other biomolecules, affecting their stability and function .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-((3,4-Dihydroisoquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide | Isoquinoline instead of quinoline | Anticancer |

| 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)aniline | Aniline moiety instead of benzamide | Antiviral |

This compound's unique combination of functional groups imparts specific chemical and biological properties that differentiate it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.